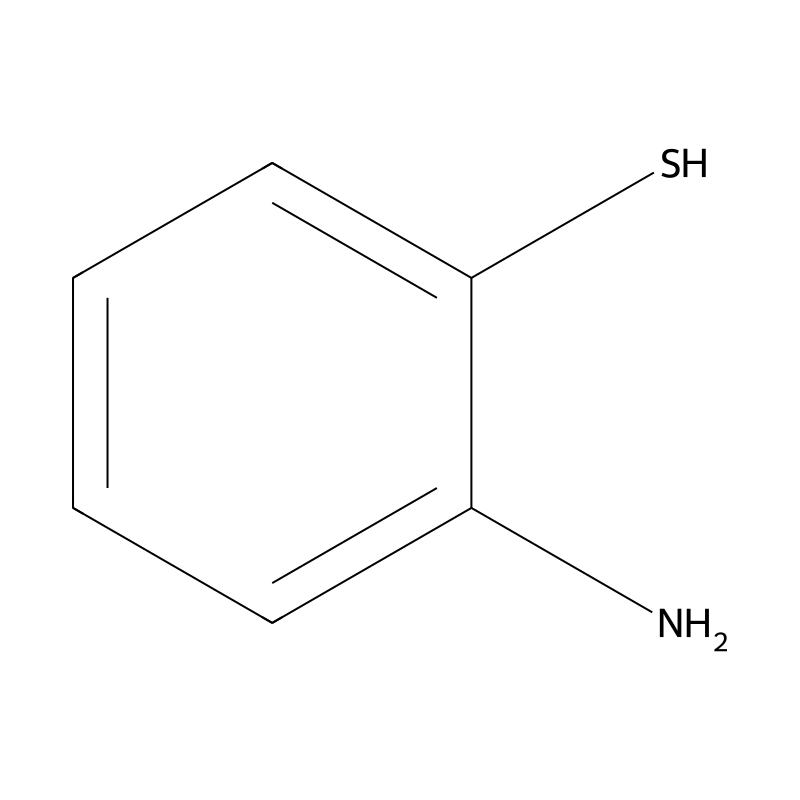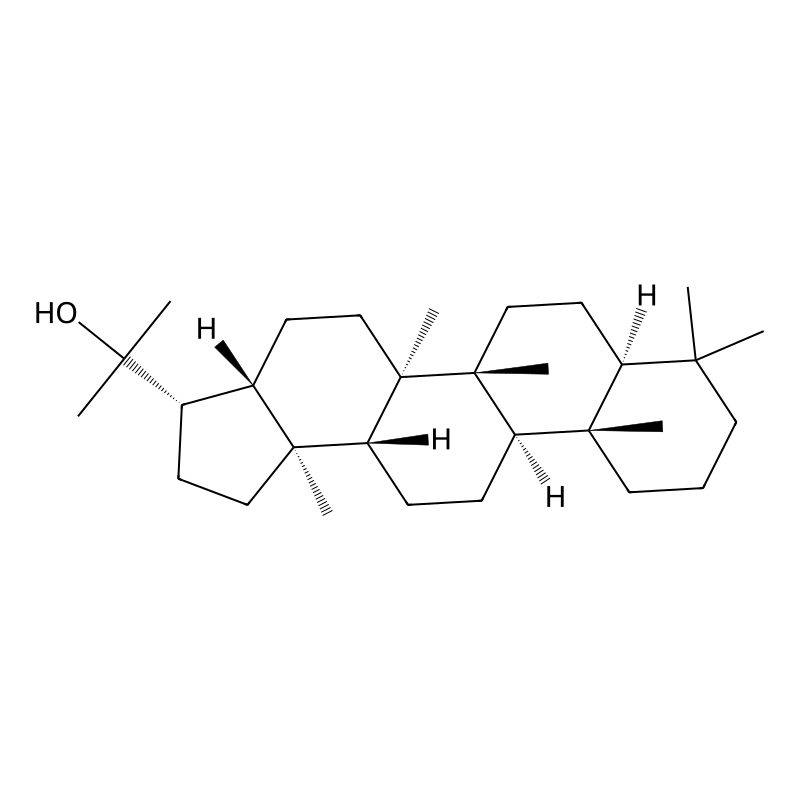2-Aminothiophenol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
- 1,5-Benzothiazepines: 2-Aminothiophenol reacts with 1,3-diphenylpropenone derivatives in the presence of aluminosilicate solid catalysts to form 1,5-benzothiazepines []. These compounds have potential applications in medicinal chemistry due to their diverse biological activities [].
- Benzothiazole: 2-Aminothiophenol can be used as a starting material for the synthesis of benzothiazole, another important heterocyclic compound with various applications in the pharmaceutical and agricultural industries [].
Functionalization of Materials
-Aminothiophenol's unique structure allows it to functionalize various materials, modifying their properties for specific applications.
- Metal Ion Preconcentration: 2-Aminothiophenol can be covalently linked to a resin like Amberlite XAD to create a functionalized material for the preconcentration of metal ions like copper and cadmium from aqueous solutions []. This process is valuable in environmental monitoring and analytical chemistry.
- Surface Enhanced Raman Scattering (SERS) Sensing: Silver nanoparticles functionalized with 2-aminothiophenol exhibit enhanced Raman scattering properties, allowing for the detection of biomolecules at very low concentrations. This opens up possibilities for developing highly sensitive biosensors for medical diagnostics and environmental monitoring [].
Additional Applications
2-Aminothiophenol is an organosulfur compound with the chemical formula C₆H₄(SH)(NH₂). It appears as a colorless oily solid, although impurities can impart a deep coloration. This compound is soluble in organic solvents and basic aqueous solutions. 2-Aminothiophenol serves as a precursor to various benzothiazoles, some of which exhibit bioactive properties or are utilized as commercial dyes. Notably, it exists in three isomeric forms: 2-aminothiophenol, 3-aminothiophenol, and 4-aminothiophenol, with each isomer displaying distinct chemical behaviors and applications .
2-Aminothiophenol is a hazardous compound and should be handled with appropriate precautions. Here are some safety concerns:
- Toxicity: It is harmful if swallowed, inhaled, or absorbed through the skin [].
- Skin and eye irritant: Contact with the skin or eyes can cause irritation [].
- Flammability: Flammable liquid with a flash point of 93 °C [].
- Reactivity: Can react violently with strong oxidizing agents [].
It is crucial to consult the safety data sheet (SDS) before handling 2-Aminothiophenol. []
- Nucleophilic Substitution: The amino group can act as a nucleophile, facilitating reactions with electrophiles.
- Condensation Reactions: It can form heterocycles through condensation with carbonyl compounds.
- Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under specific conditions .
The synthesis of 2-aminothiophenol often involves the reaction of aniline with carbon disulfide, followed by hydrolysis to yield the desired product. Alternatively, it can be synthesized via zinc reduction of 2-nitrobenzenesulfonyl chloride .
Research indicates that 2-aminothiophenol possesses significant biological activity. It has been identified as a plant metabolite and shows potential antimicrobial properties. Its derivatives have been studied for their effectiveness against various pathogens and their role in inhibiting certain cancer cell lines. The compound's ability to interact with biological systems makes it a candidate for further pharmacological exploration .
The synthesis of 2-aminothiophenol can be achieved through several methods:
- Reaction of Aniline with Carbon Disulfide: This method involves treating aniline with carbon disulfide, followed by hydrolysis.
- Zinc Reduction: Reducing 2-nitrobenzenesulfonyl chloride using zinc yields 2-aminothiophenol.
- Hydrolysis of Benzothiazole: Commercially, it can be produced by hydrolyzing benzothiazole using an aqueous caustic soda solution .
2-Aminothiophenol finds applications in various fields:
- Synthesis of Dyes: It is used in the production of commercial dyes due to its reactive functional groups.
- Pharmaceuticals: Its derivatives are studied for potential therapeutic applications, including antimicrobial and anticancer activities.
- Catalysis: Recently, it has been employed in the development of nanocatalysts for organic reactions, enhancing reaction efficiency in synthetic processes .
Studies have focused on the interaction of 2-aminothiophenol with various metal complexes and substrates. For example, its complexation with copper has been investigated for use in catalyzing Suzuki coupling reactions. These studies highlight its versatility and effectiveness in facilitating organic transformations while maintaining high yields .
Several compounds are structurally similar to 2-aminothiophenol, each exhibiting unique properties:
| Compound | Formula | Unique Features |
|---|---|---|
| 3-Aminothiophenol | C₆H₄(SH)(NH₂) | Different position of amino group affects reactivity |
| 4-Aminothiophenol | C₆H₄(SH)(NH₂) | Exhibits different biological activity |
| Thiophenol | C₆H₅SH | Lacks amino functionality; primarily used as a thiol |
| Benzothiazole | C₇H₅NS | A bicyclic compound derived from 2-aminothiophenol |
Each of these compounds shares the thiol or amino functional groups but differs in their substitution patterns and resultant chemical behavior. This structural diversity contributes to their unique applications and activities in various fields .
The synthesis of 2-aminothiophenol traces back to early 20th-century efforts to functionalize aromatic amines. Initial methods involved reducing 2-nitrobenzenesulfonyl chloride with zinc, yielding the target compound alongside sulfur-containing byproducts. A breakthrough emerged in the 1970s with the development of a one-step process using o-chloronitrobenzene and sodium hydrosulfide (NaHS) under alkaline conditions, which minimized side reactions and improved yields. This method, patented in 1976, enabled large-scale production by avoiding oxidative dimerization into 2,2'-diaminodiphenyl disulfide—a persistent challenge in early syntheses.
Key milestones include:
- 1898: First reported synthesis of benzothiazole derivatives from 2-aminothiophenol precursors.
- 1946: Characterization of metal complexes involving 2-aminothiophenol, revealing its chelating potential.
- 2012: Structural elucidation of nickel(II) acetate complexes with 2-aminothiophenol derivatives via X-ray crystallography.
Significance in Heterocyclic Chemistry
2-Aminothiophenol serves as a linchpin in constructing nitrogen-sulfur heterocycles, particularly benzothiazoles. Its dual nucleophilic sites (NH₂ and SH) enable cascade reactions with electrophiles like aldehydes, ketones, and acyl chlorides:
Reaction Pathways and Applications
The mechanism typically involves:
- Nucleophilic attack by the thiol group on carbonyl electrophiles.
- Cyclization via intramolecular Schiff base formation.
- Aromatization through oxidation or dehydration.
These reactions underpin the synthesis of bioactive compounds, including:
- Antifungal agents (e.g., Tioconazole analogs).
- Kinase inhibitors targeting cancer pathways.
- Fluorescent probes for pH sensing.
Role as a Key Synthetic Intermediate
The compound’s bifunctionality enables diverse transformations:
Coordination Chemistry
2-Aminothiophenol forms stable complexes with transition metals. For example:
- Platinum blues: Tetranuclear Pt(III)/Pt(II) complexes with [Pt₃(2-atp)₈(OH)(H₂O)] stoichiometry, characterized by intense absorption at 724 nm.
- Copper catalysts: Used in Suzuki-Miyaura cross-coupling reactions due to enhanced electron transfer capabilities.
Functional Material Synthesis
- Surface modification: Thiol groups anchor molecules to gold/silver nanoparticles for biosensors.
- Polymer precursors: Oxidative polymerization yields conductive poly(2-aminothiophenol) films.
Pharmaceutical Building Blocks
- Benzothiazepines: Antidepressant candidates synthesized via [4+3] cycloaddition.
- Radio-pharmaceuticals: Tetradentate N₂S₂ ligands for ⁹⁹ᵐTc imaging agents.
Occurrence as a Plant Metabolite
2-Aminothiophenol occurs naturally as a secondary metabolite in Brassica species and soil microbes:
Biological Pathways
- Detoxification: Burkholderia xenovorans LB400 converts 2-aminophenol to picolinic acid via the amn gene cluster.
- Antimicrobial biosynthesis: Serves as a precursor to benzoxazolinones in maize defense mechanisms.
Ecological Roles
XLogP3
Boiling Point
LogP
Melting Point
UNII
Related CAS
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 2041 of 2096 companies (only ~ 2.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website
Other CAS
137-07-5








